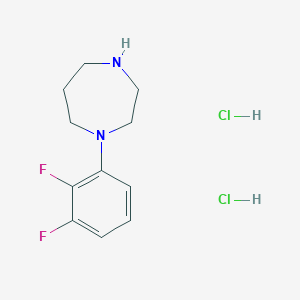

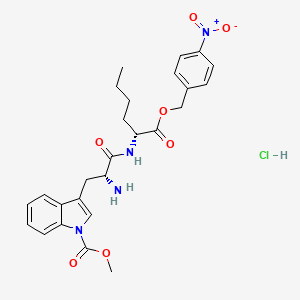

![molecular formula C22H23NO3 B2358318 1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-52-4](/img/structure/B2358318.png)

1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C 2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . Chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .

Synthesis Analysis

The synthesis of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” involves combining privileged structures with a hydroxamic acid moiety as a zinc binding group . The synthetic derivatives were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Molecular Structure Analysis

The molecular structure of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a fusion of a benzene nucleus with a dihydropyran . This structure relates to chromane, chromene, chromone, and chromenone .

Chemical Reactions Analysis

New spiro[chromane-2,4’-piperidine] and spiro[benzofuran-2,4’-piperidine] hydroxamic acid derivatives as HDAC inhibitors have been identified by combining privileged structures with a hydroxamic acid moiety as a zinc binding group .

Aplicaciones Científicas De Investigación

Microtubule Assembly Inhibition

This compound has been identified as an inhibitor of microtubule assembly. This application is crucial in cancer research, as microtubule inhibitors can disrupt cell division and induce apoptosis in cancer cells .

Neurological Disorders

Compounds with a piperidine moiety, such as this one, are often explored for their potential effects on neurological conditions. They may influence neurotransmitter systems, which could be beneficial in treating diseases like Alzheimer’s or Parkinson’s .

Antimicrobial Activity

Spiro compounds have shown promise in antimicrobial activity. Research into this application could lead to the development of new antibiotics, particularly important in the era of increasing antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory potential of spiro compounds is another area of interest. They could be used to develop treatments for chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Cardiovascular Diseases

Piperidine derivatives are known to have cardiovascular applications. They may act on various pathways involved in heart diseases, offering a potential for the creation of novel heart medications .

Metabolic Disorders

Research into the metabolic effects of piperidine derivatives could lead to new treatments for disorders like diabetes or obesity. These compounds might affect metabolic pathways, improving insulin sensitivity or reducing lipid accumulation .

Mecanismo De Acción

Target of Action

The primary target of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses in the human body.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the function of the enzyme, potentially modulating the inflammatory response.

Propiedades

IUPAC Name |

1'-(3-phenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-19-16-22(26-20-9-5-4-8-18(19)20)12-14-23(15-13-22)21(25)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGZUWFXSPLOTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

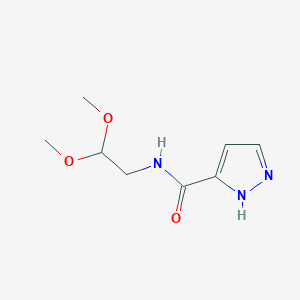

![N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2358257.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)